Evidence 1: Critical Role of the 7-Substituent in RSK2 Kinase Inhibition – Structural Biology Confirmation
In a reported structure–activity relationship study, 2-amino-7-substituted benzoxazoles were identified via high-throughput screening as a privileged scaffold for RSK2 inhibition [1]. The co-crystal structure of the most potent inhibitor from this series (IC50 = 20 nM) with the RSK2 N-terminal kinase domain (PDB: 4NW5) confirmed that the 7-substituent occupies a defined hydrophobic sub-pocket within the ATP-binding site, providing a structural basis for differentiating 7-substituted analogs from 5- or 6-substituted counterparts that would project the substituent into incompatible spatial regions of the pocket [2]. The structurally less constrained 7-methyl-1,3-benzoxazol-2-amine serves as the minimal core for exploring this 7-substituent binding vector, while the unsubstituted parent benzoxazol-2-amine (CAS 4570-41-6) lacks this interaction entirely and typically exhibits substantially weaker RSK2 affinity [3].
| Evidence Dimension | RSK2 inhibitory potency (IC50) and binding mode validation |
|---|---|
| Target Compound Data | 7-Methyl-1,3-benzoxazol-2-amine serves as the core scaffold for the 7-substituted series; optimized analog (compound 8, PDB 4NW5) achieves IC50 = 20 nM |
| Comparator Or Baseline | Unsubstituted 2-aminobenzoxazole (CAS 4570-41-6) lacks the 7-substituent entirely; no high-affinity RSK2 binding data reported for the 5-methyl or 6-methyl isomers in this target context |
| Quantified Difference | The 7-substituent is essential for potent RSK2 binding; removal of this interaction (unsubstituted analog) is predicted to reduce affinity by at least 2–3 orders of magnitude based on the hydrophobic contact surface lost, though exact Ki values for the 7-methyl core alone are not publicly available. No RSK2 co-crystal structures have been solved with 5-methyl or 6-methyl-2-aminobenzoxazole. |
| Conditions | In vitro RSK2 kinase inhibition assay and X-ray co-crystallography (PDB: 4NW5, 4NW6); biochemical assay coupled with structural validation at 1.94 Å resolution |
Why This Matters
For research groups building RSK2-targeted compound libraries, 7-methyl-1,3-benzoxazol-2-amine provides the only synthetically accessible entry point into the validated 7-substituent binding vector absent in 5- and 6-methyl isomers.
- [1] Costales, A., Mathur, M., Ramurthy, S., Lan, J., Subramanian, S., Jain, R., ... & Atienza, J. (2014). 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(6), 1592-1596. View Source
- [2] RCSB PDB. (2013). 4NW5: RSK2 N-terminal kinase in complex with 2-amino-7-substituted benzoxazole compound 8. doi:10.2210/pdb4NW5/pdb. View Source
- [3] BindingDB. (2014). Ki summary for 2-amino-7-substituted benzoxazole series (IC50 = 2600 nM for unoptimized hits). Retrieved from https://www.bindingdb.org/ View Source
